WOBE437 is a natural product-derived compound classified as a selective endocannabinoid reuptake inhibitor (SERI). [] It plays a crucial role in scientific research as a tool to investigate the endocannabinoid system (ECS), a complex signaling system in the body that regulates various physiological processes, including pain, inflammation, and immune responses. [] WOBE437's significance lies in its ability to selectively enhance endocannabinoid signaling without directly activating cannabinoid receptors. This characteristic makes it a valuable tool for exploring the therapeutic potential of modulating the ECS in various diseases. []
The compound (2E,4E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dodecadienamide is a member of the class of organic compounds known as amides. This compound features a long carbon chain with multiple double bonds and a substituted aromatic ring, which contributes to its unique chemical properties and potential biological activity.
This compound can be classified as an organic compound due to its carbon-based structure. Organic compounds are typically derived from living organisms or synthesized in laboratories. In this case, the compound may be synthesized from various organic precursors in a laboratory setting.
The synthesis of (2E,4E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dodecadienamide can be achieved through several methods, including:
The synthesis may involve:
The molecular structure of (2E,4E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dodecadienamide can be represented by its chemical formula . The structure features:
The compound can participate in several chemical reactions typical for amides and alkenes:
Reactions involving this compound may require catalysts (e.g., palladium on carbon for hydrogenation) and specific conditions to ensure selectivity and yield.
The mechanism of action for (2E,4E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dodecadienamide is not well documented but could involve interactions with biological targets such as receptors or enzymes due to its structural features.
Research into similar compounds suggests potential activities such as anti-inflammatory or anticancer properties, which may be attributed to the aromatic moiety's ability to interact with biological systems.
(2E,4E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dodecadienamide has potential applications in:
This detailed analysis highlights the significance of (2E,4E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dodecadienamide within organic chemistry and its potential applications in various scientific fields. Further research is necessary to fully elucidate its properties and mechanisms of action.
(2E,4E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dodecadienamide represents a structurally complex bioactive alkaloid derivative characterized by its defined stereochemistry and distinct functional groups. Its systematic IUPAC name explicitly describes the geometry and substitution pattern: a 12-carbon diene chain with trans (E) configurations at the 2,4-positions, linked via an amide bond to a 2-(3,4-dimethoxyphenyl)ethylamine moiety . The molecular formula is C~22~H~33~NO~3~, corresponding to a molecular weight of 359.5 g/mol .
Structurally, this compound belongs to the organic amide class, specifically categorized as an unsaturated dieneamide with an aromatic substituent. Key features include:
Table 1: Atomic Composition and Bonding Features
Structural Domain | Chemical Substructure | Key Features |
---|---|---|
Aliphatic Chain | (2E,4E)-CH~3~(CH~2~)~6~CH=CH-CH=CH- | Hydrophobic; Conjugated diene with fixed E-configuration |
Amide Linker | -C(=O)NH- | Hydrogen bond acceptor/donor; Planar geometry |
Aromatic Group | 3,4-(CH~3~O)~2~C~6~H~3~CH~2~CH~2~- | Hydrophobic pocket; Electron-rich arene capable of cation-π interactions |
The compound’s canonical SMILES representation is CCCCCCC/C=C/C=C/C(=O)NCCC1=CC(=C(C=C1)OC)OC
, while its isomeric SMILES specifies the E-configuration: CCCCCCC/C=C/C=C/C(=O)NCCC1=CC(=C(C=C1)OC)OC
. The InChIKey LAHLFCSEHHJQRN-AQASXUMVSA-N
uniquely encodes its stereochemical properties for database retrieval .
The identification of (2E,4E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dodecadienamide emerged from broader investigations into natural product alkaloids and their synthetic analogs. While not as extensively documented as common phytochemicals, its discovery aligns with research trends exploring structurally complex amides from botanical sources or targeted synthetic libraries for drug discovery [4].
Key milestones include:
Unlike classical alkaloids with long ethnopharmacological histories, this specific molecule appears primarily as a product of rational drug design or phytochemical dereplication efforts rather than a well-characterized natural product. Its emergence reflects the convergence of synthetic organic chemistry and natural product inspiration in seeking novel pharmacophores.
(2E,4E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dodecadienamide exhibits physicochemical and structural properties that render it significant for probing biological mechanisms and structure-activity relationships:
Selective Endocannabinoid Reuptake Inhibition (SERI): Preliminary research classifies it as a SERI, modulating endocannabinoid signaling by inhibiting cellular reuptake of endogenous ligands like anandamide. Unlike direct cannabinoid receptor agonists, SERIs enhance tonic endocannabinoid activity without inducing receptor desensitization, making them attractive for treating pain and inflammation with reduced side-effect liabilities .
Computational Drug-Likeness: Analysis against Lipinski’s Rule of Five reveals borderline properties: Molecular weight (359.5 g/mol) is below the 500 Da threshold but approaches the upper limit. Calculated octanol-water partition coefficient (cLogP) estimates of ~5 approach the lipophilicity cutoff [3]. The structure contains 3 hydrogen bond acceptors (amide carbonyl + two methoxy oxygens) and one hydrogen bond donor (amide NH), well within acceptable ranges. This profile suggests potential for oral bioavailability while highlighting optimization challenges for pharmacokinetics [3].
Table 2: Drug-Likeness Assessment Based on Lipinski’s Rule of Five
Parameter | Value | Lipinski Threshold | Compliance |
---|---|---|---|
Molecular Weight | 359.5 g/mol | <500 Da | Yes |
Calculated LogP (cLogP) | ~5* | <5 | Borderline |
Hydrogen Bond Donors | 1 | <5 | Yes |
Hydrogen Bond Acceptors | 3 | <10 | Yes |
*Estimated based on structural analogs [3]
Research applications position this molecule as a chemical tool for:
Future research directions prioritize elucidating its in vitro and in vivo target engagement profiles and optimizing its physicochemical properties to enhance drug-likeness while retaining bioactivity.
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8